
3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide” is a complex organic compound that contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . The compound also includes a carboxamide group attached to the pyridine ring, a cyanocyclopentyl group, and a chlorine atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations, such as those performed at the DFT/B3LYP/6–311+G (d,p) level of theory, can be used to determine structure parameters .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxamide group might undergo hydrolysis, and the chlorine atom might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar carboxamide group might increase its solubility in polar solvents .Scientific Research Applications
3-Chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide: is a heterocyclic compound with potential applications in various fields. It belongs to the pyrazolo[3,4-b]pyridine family, which includes both 1H- and 2H-isomers . Let’s explore its applications:
Structure: The compound’s structure consists of a pyridine ring fused with a pyrazole ring. It can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (Figure 1). These structures resemble purine bases adenine and guanine, making them intriguing for medicinal chemistry research .
Synthesis
The synthesis of 3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide involves several steps. One approach starts with the reaction of 3-chloropyridine-4-carboxylic acid with 1-cyanocyclopentanamine, followed by cyclization and chlorination. The resulting compound exhibits interesting reactivity due to its chloro-substituted pyrazole ring.
Biomedical Applications
Let’s explore the diverse biomedical applications of this compound:
Antitubercular Activity: Given the urgent need for new antitubercular agents, researchers have investigated novel derivatives. Although not directly studied for this compound, related pyrazinamide analogs have shown promising anti-TB activity . Further exploration of 3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide in this context is warranted.
Other Potential Uses: While specific studies on this compound are limited, its structural resemblance to purine bases suggests potential applications in:
properties
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-7-15-6-3-9(10)11(17)16-12(8-14)4-1-2-5-12/h3,6-7H,1-2,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPVGXICNEZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)
![1-[4-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2433003.png)
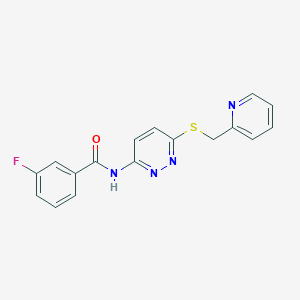
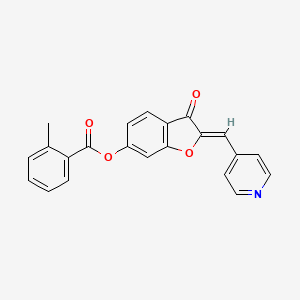
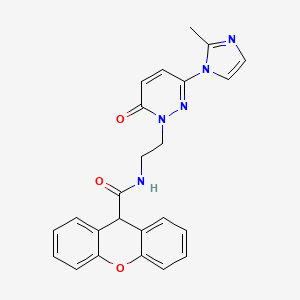
![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)
![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2433013.png)
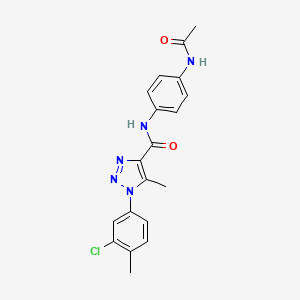
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)
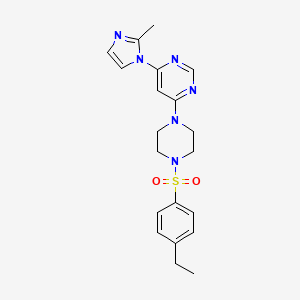
![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)